Acid Dissociation Constant (pKa₂): HSeO₄⁻ Is a Stronger Brønsted Acid than HSO₄⁻
The second acid dissociation constant of selenic acid, corresponding to the HSeO₄⁻ ⇌ H⁺ + SeO₄²⁻ equilibrium, is pKa₂ = 1.70 as determined by ab initio molecular dynamics simulation, in agreement with experimental potentiometric data [1]. This is 0.29 pKa units lower (i.e., a Ka approximately 2-fold larger) than the pKa₂ of hydrogen sulfate (HSO₄⁻ ⇌ H⁺ + SO₄²⁻; pKa₂ = 1.99, Ka = 1.2 × 10⁻²) [2]. Under acidic conditions where the monoprotonated oxoanion is the target species, hydrogenselenate persists as HSeO₄⁻ over a narrower, more acidic pH window than its sulfur analog, directly affecting speciation control in synthesis and separation workflows.
| Evidence Dimension | Second acid dissociation constant (pKa₂) of the monoprotonated oxoanion |
|---|---|
| Target Compound Data | pKa₂ (HSeO₄⁻) = 1.70 (CST-MD simulation); also reported as 1.92 from potentiometric compilations |
| Comparator Or Baseline | HSO₄⁻ pKa₂ = 1.99, Ka = 1.2 × 10⁻² |
| Quantified Difference | ΔpKa = 0.29 (HSeO₄⁻ is a stronger acid by a factor of ~2 in Ka) |
| Conditions | Aqueous solution, 25 °C; Car–Parrinello MD simulation validated against electrochemical cell measurements |
Why This Matters
Procurement of hydrogenselenate rather than an in situ mixture of selenate and acid ensures precise control over the monoprotonated species for syntheses that require a defined protonation state.
- [1] Borah, S. & Padma Kumar, P. Ab initio molecular dynamics investigation of structural, dynamic and spectroscopic aspects of Se(VI) species in the aqueous environment. Phys. Chem. Chem. Phys. 18, 14561–14568 (2016). View Source
- [2] Nair, V.S.K. & Nancollas, G.H. Thermodynamics of ion association. Part V. Dissociation of the biselenate ion. J. Chem. Soc., 318–321 (1958); sulfuric acid Ka2 from standard compilations: pKa = 1.99, Ka = 1.2 × 10⁻². View Source
